Jdtic

Beschreibung

Eigenschaften

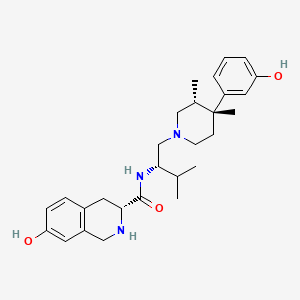

IUPAC Name |

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433301 | |

| Record name | JDTic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361444-66-8 | |

| Record name | JDTic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JDTIC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JDTic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JDTIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Jdtic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jdtic, or (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a potent and highly selective antagonist of the kappa-opioid receptor (KOR). Structurally distinct from traditional opiate-derived antagonists, this compound exhibits an unusually long duration of action in vivo, a phenomenon attributed to its unique downstream signaling effects rather than irreversible binding. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. While preclinical studies have demonstrated its potential in treating depression, anxiety, and substance use disorders, clinical development was halted in Phase I trials due to observations of non-sustained ventricular tachycardia.[1] Understanding the intricate molecular mechanisms of this compound is crucial for the development of safer, next-generation KOR antagonists.

Primary Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound functions as a highly selective competitive antagonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its high affinity and selectivity for the KOR over mu-opioid (MOR) and delta-opioid (DOR) receptors have been extensively documented.[2][3][4]

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (IC50, AD50) of this compound have been determined through various in vitro and in vivo assays. These quantitative measures underscore its high affinity and efficacy as a KOR antagonist.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | |||

| Ki | 0.32 nM | Human KOR | [3] |

| Functional Potency | |||

| IC50 | Not explicitly found | Not explicitly found | |

| Ke (GTPγS) | 0.02 nM | Agonist-stimulated [35S]GTPγS binding | |

| AD50 (s.c.) | 4.1 mg/kg | vs. enadoline in mouse tail-flick test | |

| AD50 (p.o.) | 27.3 mg/kg | vs. enadoline in mouse tail-flick test |

Structural Basis of Selectivity

The crystal structure of the human KOR in complex with this compound reveals the molecular basis for its high affinity and selectivity. This compound binds to a pocket within the receptor, forming extensive interactions. Its selectivity is attributed to interactions with specific amino acid residues that differ between the KOR and other opioid receptor subtypes. Key interactions include:

-

Ionic Interactions: The protonated amines of the piperidine and isoquinoline moieties of this compound form salt bridges with the highly conserved Asp138 residue in the KOR.

-

Hydrophobic Interactions: The structure of this compound allows for extensive hydrophobic interactions with the receptor's binding pocket.

-

Selectivity Determinants: this compound interacts with four key residues that differ between KOR, MOR, and DOR: Val108, Val118, Ile294, and Tyr312. These differences create a binding pocket that is uniquely favorable for this compound in the KOR.

Downstream Signaling: The Role of c-Jun N-Terminal Kinase (JNK)

A hallmark of this compound's mechanism of action is its exceptionally long-lasting in vivo effects, with antagonist activity observed for up to several weeks after a single dose. This prolonged action is not due to irreversible binding but is instead mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

While typical KOR agonists activate G protein signaling, this compound and other long-acting KOR antagonists induce a "collateral agonist" effect, leading to the activation of JNK. This JNK activation is thought to uncouple the KOR from its G protein, thereby producing a long-lasting functional antagonism. This unique mechanism distinguishes this compound from conventional, shorter-acting KOR antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the KOR by this compound.

-

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

Radioligand (e.g., [3H]-diprenorphine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize G protein activation by a KOR agonist.

-

Objective: To determine the potency of this compound in inhibiting agonist-stimulated [35S]GTPγS binding to G proteins.

-

Materials:

-

Cell membranes expressing the KOR.

-

KOR agonist (e.g., U-50,488).

-

This compound at various concentrations.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (containing MgCl2 and NaCl).

-

-

Procedure:

-

Pre-incubate the cell membranes with the KOR agonist and varying concentrations of this compound.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate to allow for [35S]GTPγS binding to activated G proteins.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding is determined to calculate its potency (Ke).

-

In Vivo Antagonism: Mouse Tail-Flick Test

This assay assesses the in vivo antagonist activity of this compound against a KOR agonist-induced analgesic effect.

-

Objective: To measure the ability of this compound to block the antinociceptive effects of a KOR agonist.

-

Animals: Male ICR mice.

-

Procedure:

-

Administer this compound (subcutaneously or orally) at various doses.

-

After a predetermined time (e.g., 24 hours), administer a selective KOR agonist (e.g., enadoline).

-

Measure the latency of the tail-flick response to a thermal stimulus (radiant heat).

-

An increase in tail-flick latency indicates an analgesic effect of the agonist.

-

The dose of this compound that reduces the analgesic effect of the agonist by 50% (AD50) is determined.

-

U-50,488-Induced Diuresis in Rats

This in vivo assay is used to evaluate the antagonist effects of this compound on KOR agonist-induced diuresis.

-

Objective: To determine the potency of this compound in suppressing the diuretic effect of the KOR agonist U-50,488.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound (subcutaneously) at various doses.

-

After a set time, administer the KOR agonist U-50,488.

-

Collect and measure the urine output over a specific period.

-

The ability of this compound to suppress the diuretic activity of U-50,488 is quantified.

-

Clinical Implications and Future Directions

The potent and selective KOR antagonism of this compound, coupled with its unique long-acting mechanism, made it a promising candidate for treating a range of neuropsychiatric disorders. Animal studies have shown its potential antidepressant, anxiolytic, and anti-addictive properties. However, the clinical development of this compound was halted during Phase I trials due to the observation of non-sustained ventricular tachycardia, a potentially life-threatening cardiac arrhythmia.

This adverse effect underscores the importance of thorough cardiovascular safety profiling for novel KOR antagonists. Future research in this area will likely focus on developing compounds that retain the therapeutic benefits of KOR antagonism while avoiding the cardiotoxic liabilities of this compound. The detailed understanding of this compound's mechanism of action, including its interaction with the KOR and its downstream signaling effects, provides a critical foundation for the rational design of safer and more effective KOR-targeted therapeutics.

References

- 1. Kappa Antagonist this compound in Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the selective kappa-opioid receptor antagonist this compound on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the human kappa opioid receptor in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of this compound: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

JDTic: A Technical Guide to its Kappa-Opioid Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kappa-opioid receptor (KOR) selectivity and pharmacology of JDTic, ((3R)-7-hydroxy-N-[(1S)-1-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide). This compound is a potent and highly selective KOR antagonist with a characteristically long duration of action, making it a critical tool for preclinical research and a potential therapeutic for various neuropsychiatric disorders.

Quantitative Selectivity and Potency Profile

This compound is distinguished by its exceptional affinity and selectivity for the human kappa-opioid receptor (hKOR) over the mu (MOR) and delta (DOR) opioid receptors. This high selectivity minimizes off-target effects, which is crucial for both research and therapeutic applications. Quantitative data from binding and functional assays are summarized below.

Radioligand Binding Affinity

Binding affinity is typically determined by competitive radioligand binding assays, which measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (KOR/MOR) | Selectivity Ratio (KOR/DOR) | Reference |

| Human Kappa (hKOR) | This compound | 0.32 | - | - | [1] |

| Human Mu (hMOR) | This compound | >320 | ~1000-fold | - | [1] |

| Human Delta (hDOR) | This compound | >320 | - | ~1000-fold | [1] |

Table 1: this compound Binding Affinity at Human Opioid Receptors.

Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the signaling response induced by an agonist. The [35S]GTPγS binding assay is a common method that quantifies G-protein activation, a primary step in KOR signaling. The antagonist equilibrium dissociation constant (Ke) derived from this assay reflects the functional potency of the antagonist.

| Assay Type | Receptor | Agonist | This compound Ke (nM) | Selectivity (vs. MOR/DOR) | Reference |

| [35S]GTPγS Binding | KOR | various | 0.02 | >100-fold | [1][2] |

| [35S]GTPγS Binding | MOR | DAMGO | >100 | - | |

| [35S]GTPγS Binding | DOR | SNC80 | >100 | - |

Table 2: this compound Functional Antagonist Potency.

Signaling Pathways

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/Go pathway. However, this compound exhibits a complex signaling profile, acting as a potent antagonist at the canonical G-protein pathway while uniquely activating a non-canonical stress-activated kinase pathway.

Canonical G-Protein and β-Arrestin Pathways

Upon activation by an agonist (e.g., Dynorphin, U-50,488), the KOR couples to Gi/Go proteins. This leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels via Gβγ subunits. Receptor activation also promotes phosphorylation by G-protein coupled Receptor Kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G-protein signal and can initiate G-protein-independent signaling, such as activating the p38 MAP kinase (MAPK) pathway. This compound is a potent antagonist of these agonist-driven events, blocking both G-protein activation and β-arrestin recruitment.

This compound-Mediated JNK Activation

Uniquely for a KOR antagonist, this compound has been shown to actively stimulate the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family. This effect is dependent on the presence of the KOR, as it is not observed in cells lacking the receptor. This JNK activation is thought to underlie the exceptionally long duration of action of this compound, which persists for weeks after a single administration, by functionally disrupting KOR signaling.

References

- 1. Structure of the human kappa opioid receptor in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic Relationships between Duration of Action of this compound-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JDTic: A Kappa-Opioid Receptor Antagonist for Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JDTic, a potent and highly selective kappa-opioid receptor (KOR) antagonist, has demonstrated significant antidepressant-like and anxiolytic-like effects in a range of preclinical models. By blocking the dysphoric and pro-depressive signaling cascades initiated by the endogenous KOR ligand dynorphin, particularly in response to stress, this compound presents a promising therapeutic mechanism for mood disorders. This document provides a comprehensive overview of the preclinical data supporting the antidepressant potential of this compound, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, including its receptor binding affinity, in vitro functional activity, and efficacy in behavioral models of depression and anxiety.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Species | Value | Notes |

| KOR Binding Affinity (Ki) | Guinea Pig Brain | 0.32 nM | Demonstrates high affinity for the kappa-opioid receptor.[1] |

| KOR Functional Antagonism (Ke) | Cloned Opioid Receptors | 0.006 nM | Measured by agonist-stimulated [³⁵S]GTP-γ-S Binding assay, indicating potent antagonist activity.[1] |

| Opioid Receptor Selectivity | Cloned Opioid Receptors | MOR/KOR ratio = 570 | This compound is 570-fold more selective for KOR over the mu-opioid receptor (MOR).[1] |

| DOR/KOR ratio > 16600 | This compound exhibits exceptionally high selectivity for KOR over the delta-opioid receptor (DOR).[1] |

Table 2: Preclinical Efficacy of this compound in Animal Models of Depression and Anxiety

| Behavioral Test | Animal Model | This compound Dose(s) | Key Findings |

| Forced Swim Test (FST) | Rat | 0.3, 1, 3, or 10 mg/kg, s.c. | This compound dose-dependently decreased immobility and increased swimming time, comparable to the effects of the antidepressant desipramine.[2] |

| Elevated Plus Maze (EPM) | Rat | 1.0, 3.0, 10 mg/kg, i.p. | Dose-dependently increased the percentage of time spent in and entries into the open arms, indicating an anxiolytic-like effect. |

| Fear-Potentiated Startle (FPS) | Rat | 1.0, 3.0, 10 mg/kg, i.p. | Dose-dependently decreased conditioned fear, demonstrating anxiolytic-like properties in a model of learned fear. |

Experimental Protocols

Detailed methodologies for the key preclinical assays used to evaluate the antidepressant and anxiolytic potential of this compound are provided below.

Behavioral Assays

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to reverse this immobility.

-

Apparatus: A transparent cylinder (typically 40 cm high x 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.

-

Procedure:

-

Rats are treated with this compound (0.3, 1, 3, or 10 mg/kg, s.c.) or vehicle 23 hours prior to testing. The reference antidepressant, desipramine, is administered i.p. 23, 5, and 1 hour before the test.

-

Each rat is individually placed into the water-filled cylinder for a 5-minute session.

-

The session is video-recorded, and the predominant behavior (immobility, swimming, or climbing) is scored in 5-second intervals.

-

-

Endpoint Measures: The primary endpoint is the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect. Time spent swimming and climbing are also quantified.

The Elevated Plus Maze is an assay for unlearned anxiety in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It consists of two open arms and two closed arms of equal dimensions, connected by a central platform.

-

Procedure:

-

Rats are administered this compound (1.0, 3.0, or 10 mg/kg, i.p.) or vehicle 48 hours before testing to accommodate its slow onset of action.

-

Each rat is placed on the central platform facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded and analyzed using a video-tracking system.

-

-

Endpoint Measures: The percentage of time spent in the open arms and the percentage of entries into the open arms are the primary measures of anxiety. An increase in these parameters suggests an anxiolytic-like effect.

The Fear-Potentiated Startle paradigm is a model of learned fear (anxiety). An increase in the startle reflex in the presence of a conditioned fear stimulus indicates a state of learned fear.

-

Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light) paired with an aversive unconditioned stimulus (e.g., a footshock).

-

Procedure:

-

Training (Day 5 post-JDTic administration): Rats are placed in the startle chamber and presented with pairings of a conditioned stimulus (e.g., light) and an unconditioned stimulus (e.g., footshock).

-

Testing (Day 7 post-JDTic administration): The acoustic startle response is measured in the presence and absence of the conditioned stimulus.

-

This compound (1.0, 3.0, or 10 mg/kg, i.p.) or vehicle is administered 48 hours prior to the initial behavioral test (EPM), with FPS training and testing occurring on subsequent days.

-

-

Endpoint Measures: The primary endpoint is the magnitude of the startle response. A reduction in the potentiation of the startle response by the conditioned stimulus indicates an anxiolytic-like effect.

In Vitro Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Preparation: Cell membranes are prepared from tissues or cell lines expressing the opioid receptors of interest (e.g., guinea pig brain homogenates or CHO cells transfected with cloned opioid receptors).

-

Procedure:

-

A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]U-69,593 for KOR) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Endpoint Measures: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). A lower Ki value indicates a higher binding affinity.

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist, and the ability of an antagonist to block this activation.

-

Preparation: Cell membranes expressing the kappa-opioid receptor are used.

-

Procedure:

-

Membranes are incubated with a KOR agonist (e.g., U-50,488H), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S.

-

To test for antagonist activity, increasing concentrations of this compound are added prior to the addition of the agonist.

-

Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTP-γ-S on the Gα subunit of the G-protein.

-

The amount of [³⁵S]GTP-γ-S bound to the G-proteins is quantified by scintillation counting after separation of bound and free radiolabel.

-

-

Endpoint Measures: For antagonists, the Ke (equilibrium dissociation constant) is determined, which reflects the potency of the antagonist in blocking agonist-stimulated G-protein activation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the antidepressant effects of this compound and the workflows of the primary experimental assays.

Conclusion

The preclinical data for this compound strongly support its development as a novel antidepressant. Its high potency and selectivity for the kappa-opioid receptor, coupled with its demonstrated efficacy in well-validated animal models of depression and anxiety, underscore its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. While the clinical development of this compound was halted due to cardiotoxicity, the compelling preclinical evidence continues to highlight the kappa-opioid receptor as a viable target for the treatment of depressive disorders. Future research may focus on developing KOR antagonists with a more favorable safety profile.

References

- 1. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of the novel kappa opioid receptor antagonist, this compound, on reinstatement of cocaine-seeking induced by footshock stressors vs cocaine primes and its antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JDTic's Impact on the Dynorphin/KOR System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of mood, motivation, and stress responses. Its dysregulation has been implicated in a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. JDTic, a potent and selective KOR antagonist, has emerged as a valuable pharmacological tool and a potential therapeutic agent for these conditions. This technical guide provides an in-depth analysis of this compound's effects on the dynorphin/KOR system, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and systemic mechanisms.

Introduction to the Dynorphin/KOR System

The endogenous opioid system comprises several receptor subtypes, including the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. While MOR and DOR activation is typically associated with analgesia and reward, activation of the KOR by its endogenous ligand, dynorphin, often produces aversive and dysphoric states.[1][2][3] The KOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[4] Upon activation, it inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5] This signaling cascade is implicated in the negative affective states associated with stress and drug withdrawal.

This compound: A Selective KOR Antagonist

This compound ((3R)-7-hydroxy-N-[(1S)-1-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide) is a non-opioid, highly selective KOR antagonist. Its unique chemical structure confers high potency and a remarkably long duration of action, with effects observed for weeks after a single administration. This protracted effect is not due to irreversible binding but is thought to involve the modulation of downstream signaling molecules like c-Jun N-terminal kinases (JNKs).

Quantitative Data on this compound's Interaction with Opioid Receptors

The following tables summarize the quantitative data on this compound's binding affinity, functional potency, and selectivity for the kappa-opioid receptor compared to mu- and delta-opioid receptors.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species | Assay | Value | Reference |

| Ki | Human | Receptor Binding | 0.32 nM | |

| Ki | Human (cloned) | Receptor Binding | 0.41 ± 0.10 nM | |

| Ke | Human (cloned) | [35S]GTPγS Binding | 0.01 nM | |

| Ke | Rat | [35S]GTPγS Binding | 0.02 nM |

Table 2: Selectivity of this compound for KOR over MOR and DOR

| Receptor Ratio | Species | Assay | Fold Selectivity | Reference |

| MOR/KOR | Human | [35S]GTPγS Binding | 341 | |

| DOR/KOR | Human | [35S]GTPγS Binding | 7930 | |

| MOR/KOR | Rat | [35S]GTPγS Binding | >100 | |

| DOR/KOR | Rat | [35S]GTPγS Binding | >100 | |

| KOR/MOR Selectivity | - | Functional Blockade | >500 | |

| KOR/DOR Selectivity | - | Functional Blockade | >16,000 |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | This compound Dose | Effect | Reference |

| U50,488-induced Diuresis | Rat | 10 mg/kg | Attenuated diuresis | |

| Footshock-induced Reinstatement of Cocaine Seeking | Rat | 10 and 30 mg/kg | Reduced reinstatement | |

| Forced Swim Test | Rat | 0.3, 1, 3, or 10 mg/kg (s.c.) | Decreased immobility, increased swimming | |

| Nicotine-induced Antinociception (Tail-flick test) | Mouse | 1, 4, 8, or 16 mg/kg (s.c.) | Dose-dependently blocked antinociception | |

| Alcohol Seeking and Relapse | Female Alcohol-Preferring (P) Rats | 1, 3, or 10 mg/kg | Dose-dependently reduced expression of EtOH PSR and relapse responding |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (hKOR).

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation: Membranes are incubated with a fixed concentration of a KOR agonist (e.g., U69,593) and varying concentrations of the antagonist (this compound).

-

Radioligand Addition: [35S]GTPγS is added to the mixture. Agonist-induced G-protein activation leads to the exchange of GDP for [35S]GTPγS.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: The antagonist's potency (Ke value) is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

Tail-Flick Test for Antinociception

This behavioral assay assesses the analgesic effects of compounds.

-

Animal Acclimation: Mice are gently restrained, and their tails are exposed.

-

Baseline Latency: The baseline time for the mouse to flick its tail away from a radiant heat source is measured.

-

Drug Administration: this compound is administered (e.g., subcutaneously) at a specified time before the test. A KOR agonist (e.g., nicotine) is administered shortly before the test.

-

Test Latency: At a predetermined time after agonist administration, the tail-flick latency is measured again.

-

Data Analysis: The antagonist effect is determined by this compound's ability to block the increase in tail-flick latency induced by the agonist. A cut-off time is used to prevent tissue damage.

Forced Swim Test (FST)

This behavioral model is used to screen for antidepressant-like effects.

-

Apparatus: A transparent cylinder filled with water is used.

-

Drug Administration: this compound or a control substance is administered at a specified time before the test (e.g., 23 hours prior).

-

Test Session: Rats are placed in the water-filled cylinder for a set period (e.g., 5 minutes).

-

Behavioral Scoring: The duration of immobility, swimming, and climbing behaviors are recorded.

-

Data Analysis: A decrease in immobility time and an increase in active behaviors (swimming or climbing) are indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

This compound acts as a neutral antagonist at the KOR, meaning it has no intrinsic agonist activity and blocks the effects of KOR agonists. Its mechanism of action involves competitive binding to the KOR, thereby preventing the binding and subsequent signaling of endogenous dynorphins and exogenous KOR agonists.

Caption: Dynorphin/KOR signaling and this compound's mechanism of action.

The long-lasting effects of this compound are a distinguishing feature. Evidence suggests this is not due to irreversible binding but rather to the induction of a prolonged state of receptor inactivation, potentially mediated through the activation of JNK signaling pathways.

Experimental and Logical Workflows

The evaluation of a KOR antagonist like this compound follows a structured workflow, from initial in vitro characterization to in vivo behavioral assessment.

Caption: Experimental workflow for KOR antagonist evaluation.

The therapeutic potential of this compound stems from its ability to block the negative affective states mediated by the dynorphin/KOR system. This has significant implications for treating disorders characterized by stress and negative affect.

References

- 1. Effect of the selective kappa-opioid receptor antagonist this compound on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Jdtic: A Selective Kappa-Opioid Receptor Antagonist

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of Jdtic, a potent and highly selective kappa-opioid receptor (KOR) antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of opioid systems and the development of novel therapeutics for neuropsychiatric and substance use disorders.

Introduction

This compound, also known as (3R)-7-hydroxy-N-((1S)-1-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, is a non-opiate, 4-phenylpiperidine derivative that exhibits high selectivity and long-lasting antagonism for the KOR.[1] Its unique pharmacological profile has made it a valuable research tool for elucidating the role of the KOR in various physiological and pathological processes, including stress, anxiety, depression, and addiction.[2][3] This document details the history of its development, from its rational design to its preclinical evaluation and clinical investigations.

Discovery and Rational Drug Design

The development of this compound originated from a rational drug design approach, with the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore serving as the foundational lead structure.[1] This strategic design process aimed to create a molecule with high affinity and selectivity for the KOR, while minimizing activity at the mu- and delta-opioid receptors to avoid the side effects associated with traditional opioids.

The logical progression of this compound's design can be visualized as follows:

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation, demonstrating its potent and selective KOR antagonist activity in a variety of in vitro and in vivo models.

In Vitro Binding and Functional Activity

Binding assays have confirmed this compound's high affinity and selectivity for the KOR. These studies are crucial for characterizing the initial interaction of a drug candidate with its molecular target.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Kappa (κ) | 0.02 - 0.32 | [4] |

| Mu (μ) | > 1000 | |

| Delta (δ) | > 1000 |

The functional antagonism of this compound has been quantified using assays such as the [35S]GTPγS binding assay, which measures G-protein activation following receptor stimulation.

| Assay | This compound Activity | Reference |

| [35S]GTPγS Binding | Potent Antagonist (Ke ≈ 0.023 - 0.033 nM for analogs) |

In Vivo Efficacy

In vivo studies in animal models have demonstrated the long-lasting antagonist effects of this compound. A key model used to assess KOR antagonism is the inhibition of the diuretic effect induced by KOR agonists like U-50,488H.

| Animal Model | This compound Administration | Effect | AD50 | Duration of Action | Reference |

| Rat (U-50,488H-induced diuresis) | Subcutaneous (s.c.) | Blocks diuresis | 4.1 mg/kg | Up to 28 days | |

| Rat (U-50,488H-induced diuresis) | Oral (p.o.) | Blocks diuresis | 27.3 mg/kg | Up to 28 days | |

| Mouse (Tail-flick test) | Subcutaneous (s.c.) | Blocks KOR agonist-induced antinociception | - | Up to several weeks |

Mechanism of Long-Lasting Action: Role of JNK Signaling

A remarkable characteristic of this compound is its exceptionally long duration of action, which is not attributed to irreversible binding to the KOR. Instead, its sustained antagonist effects are mediated by the activation of c-Jun N-terminal kinases (JNKs). This unique mechanism involves a disruption of KOR signaling pathways.

The proposed signaling pathway is illustrated below:

Clinical Development

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, the clinical development was terminated. Reports from a Phase 1 trial indicated instances of non-sustained ventricular tachycardia in a small number of participants, raising cardiovascular safety concerns. Additionally, observations of a low brain-to-plasma concentration ratio suggested poor central nervous system penetration in humans.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay is used to determine the functional activity of compounds at G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound (this compound) and a KOR agonist.

-

Reaction Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified using liquid scintillation counting.

-

Data Analysis: The antagonist activity of this compound is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

The workflow for this assay is as follows:

U-50,488H-Induced Diuresis in Rats

This in vivo assay assesses the antagonist activity of compounds at the KOR by measuring their ability to block the diuretic effect of a KOR agonist.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley or Wistar rats are acclimated to the testing environment.

-

This compound Administration: Rats are pre-treated with this compound or vehicle at various doses and time points prior to the agonist challenge.

-

Hydration: Animals are hydrated with a specific volume of water or saline.

-

Agonist Challenge: The selective KOR agonist U-50,488H is administered.

-

Urine Collection: Rats are placed in individual metabolism cages, and urine output is collected and measured over a set period (e.g., 5 hours).

-

Data Analysis: The antagonist effect of this compound is determined by the dose-dependent reduction in U-50,488H-induced urine output.

Conclusion

This compound stands as a significant achievement in the field of rational drug design, providing a highly selective and long-acting tool for probing the function of the kappa-opioid receptor. Its unique mechanism of action, involving the activation of JNK, has opened new avenues for understanding long-term receptor regulation. While its clinical development was halted due to safety and pharmacokinetic challenges, the knowledge gained from the study of this compound continues to inform the development of next-generation KOR antagonists with improved therapeutic potential for a range of debilitating disorders. The detailed structural information obtained from this compound in complex with the KOR has been particularly instrumental in guiding future drug discovery efforts.

References

- 1. Design, synthesis, and pharmacological evaluation of this compound analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of JDTic: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist. This compound's unique long-acting properties have made it a valuable research tool for investigating the role of the KOR system in a variety of physiological and pathological processes, including addiction, depression, and pain. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in rodents, compiled from multiple studies. These data highlight the compound's prolonged duration of action and high affinity for the kappa-opioid receptor.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Species | Route of Administration | Dose | Value | Source(s) |

| Plasma Half-life | Rat | Intraperitoneal (i.p.) | 5 mg/kg | 24 - 41 h | [1][2][3] |

| Brain Half-life | Rat | Intraperitoneal (i.p.) | 5 mg/kg | 24 - 76 h | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | < 30 min | |

| Time to Peak Brain Concentration | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | ~ 30 min | |

| Brain to Plasma Ratio | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Increasing over time |

Note: The increasing brain-to-plasma ratio over time suggests significant partitioning into and retention in brain tissue.

Table 2: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Assay | Tissue/System | Value | Source(s) |

| KOR Antagonist Potency (Ke) | [³⁵S]GTPγS Binding | Rat Brain Membranes | 0.02 nM | |

| Selectivity for KOR vs. MOR | [³⁵S]GTPγS Binding | Rat Brain Membranes | > 100-fold | |

| Selectivity for KOR vs. DOR | [³⁵S]GTPγS Binding | Rat Brain Membranes | > 100-fold | |

| Binding Affinity (Ki) at hKOR | Radioligand Binding | Human Cloned Receptors | 0.32 nM |

Note: KOR (Kappa-Opioid Receptor), MOR (Mu-Opioid Receptor), DOR (Delta-Opioid Receptor). A lower Ke value indicates higher antagonist potency.

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rodents

| Model | Species | Route | Dose | Effect | Duration of Action | Source(s) |

| U50,488-induced Diuresis | Rat | Subcutaneous (s.c.) | 10 mg/kg | Blockade of diuresis | > 9 weeks (as metabolite of RTI-241) | |

| Enadoline-induced Antinociception (Tail-flick) | Mouse | Subcutaneous (s.c.) | 4.1 mg/kg (AD₅₀) | Blockade of antinociception | Up to 2 weeks | |

| Enadoline-induced Antinociception (Tail-flick) | Mouse | Oral (p.o.) | 27.3 mg/kg (AD₅₀) | Blockade of antinociception | Up to 28 days | |

| Nicotine Withdrawal | Mouse | Subcutaneous (s.c.) | 8 mg/kg | Attenuation of withdrawal signs | - | |

| Morphine Withdrawal | Rat | - | - | Decreased "wet-dog shakes" and "facial rubs" | - | |

| Alcohol Seeking | Rat | Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Dose-dependent reduction | Up to 25 days |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments commonly used to characterize the pharmacodynamics of this compound in rodents.

Protocol 1: KOR Agonist-Induced Diuresis in Rats

This assay assesses the in vivo KOR antagonist activity of this compound by measuring its ability to block the diuretic effect of a KOR agonist, such as U50,488H.

-

Animals: Male Sprague-Dawley rats are individually housed in metabolism cages.

-

Acclimation: Animals are acclimated to the cages for a period before the experiment.

-

This compound Administration: this compound is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired dose(s).

-

KOR Agonist Challenge: At a specified time post-JDTic administration (e.g., 24 hours), the KOR agonist U50,488H (e.g., 10 mg/kg, s.c.) is administered.

-

Urine Collection: Urine output is measured gravimetrically for a defined period (e.g., 5 hours) following the agonist challenge.

-

Data Analysis: The urine output in this compound-pretreated animals is compared to that of vehicle-pretreated, agonist-challenged animals. A reduction in urine output indicates KOR antagonism.

Protocol 2: Hot Plate and Tail-Flick Tests for Antinociception in Mice

These assays are used to evaluate the effect of this compound on the antinociceptive (pain-relieving) effects of opioid agonists.

-

Animals: Male ICR mice are used.

-

This compound Pretreatment: this compound is administered subcutaneously (s.c.) at various doses (e.g., 1, 4, 8, 16 mg/kg) typically 18 hours prior to the test due to its long duration of action.

-

Opioid Agonist Administration: A KOR agonist (e.g., enadoline) or a MOR agonist (e.g., morphine, 8 mg/kg, s.c.) is administered at a specific time before the nociceptive test.

-

Nociceptive Testing:

-

Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured.

-

Hot-Plate Test: The latency to lick a paw or jump on a heated surface (e.g., 55°C) is recorded.

-

-

Data Analysis: The response latencies in this compound-pretreated animals are compared to those of vehicle-pretreated animals to determine if this compound blocks the agonist-induced increase in pain threshold. The lack of effect on morphine-induced antinociception demonstrates selectivity for the KOR.

Protocol 3: Conditioned Place Preference (CPP) for Nicotine Reward in Mice

This protocol assesses the role of the KOR system, via this compound antagonism, in the rewarding effects of nicotine.

-

Apparatus: A standard three-chamber CPP apparatus is used.

-

Pre-Conditioning Phase: On day 1, mice are allowed to freely explore all chambers to determine baseline preference.

-

Conditioning Phase: Over several days, mice receive alternating injections of nicotine (e.g., 0.5 mg/kg, s.c.) and saline, and are confined to one of the non-preferred chambers after nicotine and the other after saline.

-

This compound Administration: this compound (e.g., 8 or 16 mg/kg, s.c.) or vehicle is administered prior to the post-conditioning test.

-

Post-Conditioning (Test) Phase: Mice are again allowed to freely explore all chambers, and the time spent in the nicotine-paired chamber is recorded.

-

Data Analysis: A significant increase in time spent in the nicotine-paired chamber in the vehicle group indicates a rewarding effect of nicotine. The effect of this compound on this preference is then evaluated. In the cited study, this compound did not significantly alter the expression of nicotine CPP.

Signaling Pathways and Experimental Visualization

The mechanism of action of this compound extends beyond simple receptor blockade, involving intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

This compound's Mechanism of Action at the Kappa-Opioid Receptor

The long-lasting effects of this compound are not due to irreversible binding but are instead attributed to its ability to alter the activity of c-Jun N-terminal kinases (JNK). KOR activation by endogenous dynorphins or exogenous agonists typically leads to the inhibition of adenylyl cyclase and the modulation of various ion channels through G-protein coupling. It also activates the JNK signaling pathway, which is implicated in the dysphoric and aversive effects of KOR activation. This compound, as an antagonist, blocks these downstream effects.

Workflow for a Rodent Pharmacodynamic Study

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a rodent model, such as the U50,488-induced diuresis model.

Conclusion

This compound is a selective KOR antagonist with a remarkably long duration of action in rodents, which appears to be related to its significant brain penetration and retention. Its ability to potently block the effects of KOR agonists in a variety of in vivo models has solidified its role as a critical tool for elucidating the function of the dynorphin/KOR system. The detailed pharmacokinetic and pharmacodynamic data, along with the standardized protocols and mechanistic diagrams presented in this guide, provide a solid foundation for researchers designing and interpreting studies involving this important compound.

References

- 1. Pharmacodynamic Relationships between Duration of Action of this compound-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacodynamic Relationships between Duration of Action of this compound-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Binding Affinity of Jdtic for Opioid Receptors

This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound, a potent and highly selective kappa-opioid receptor (KOR) antagonist. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in the fields of pharmacology and neuroscience.

Quantitative Binding Affinity Data

This compound exhibits exceptionally high affinity and selectivity for the human kappa-opioid receptor (hKOR). Its binding profile is characterized by low nanomolar to picomolar affinity constants for the KOR, with significantly weaker interactions at the mu (MOR) and delta (DOR) opioid receptors. This remarkable selectivity is a key feature of its pharmacological profile.[1][2]

Table 1: In Vitro Binding and Functional Affinity of this compound for Opioid Receptors

| Receptor Subtype | Ligand/Assay | Affinity Constant (Ki/Ke) | Species | Source |

| Kappa (KOR) | This compound (Binding Affinity) | 0.32 nM (Ki) | Human | [1][3] |

| Kappa (KOR) | This compound ([35S]GTPγS Assay) | 0.02 nM (Ke) | Human | [1] |

| Mu (MOR) | This compound | >1000-fold lower than KOR | Not Specified | |

| Delta (DOR) | This compound | >1000-fold lower than KOR | Not Specified |

Note: The Ki value represents the inhibition constant in a competitive binding assay, indicating the concentration of the ligand that will bind to 50% of the receptors in the presence of a radioligand. The Ke value is the equilibrium dissociation constant for an antagonist, determined in a functional assay like the [35S]GTPγS binding assay, reflecting its potency in inhibiting agonist-stimulated G-protein activation.

Experimental Protocols

The following sections detail the standard methodologies employed to determine the in vitro binding and functional affinities of this compound for opioid receptors.

2.1. Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest (KOR, MOR, or DOR).

-

Radioligand (e.g., [3H]-diprenorphine, a non-selective opioid antagonist).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data is analyzed to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

2.2. [35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the activation of G-proteins coupled to the opioid receptor. For an antagonist like this compound, this assay determines its potency (Ke) in inhibiting agonist-stimulated G-protein activation.

-

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest.

-

A known opioid receptor agonist (e.g., U50,488 for KOR).

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

Test compound (this compound) at various concentrations.

-

GDP (to ensure G-proteins are in their inactive state at the start of the assay).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of the antagonist (this compound).

-

A fixed concentration of an agonist is added to stimulate the receptor.

-

[35S]GTPγS is added to the mixture. Upon agonist-induced receptor activation, the Gα subunit of the G-protein exchanges GDP for GTP (or [35S]GTPγS).

-

The incubation is carried out for a specific period to allow for G-protein activation.

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is measured by scintillation counting.

-

The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (Ke).

-

Visualizations

3.1. Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity (Ki).

3.2. Signaling Pathway: KOR Antagonism of G-Protein Activation

Caption: this compound blocks agonist-induced KOR G-protein signaling.

3.3. Logical Relationship: this compound's Opioid Receptor Selectivity

Caption: this compound's high selectivity for the Kappa Opioid Receptor.

References

- 1. Structure of the human kappa opioid receptor in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic Relationships between Duration of Action of this compound-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Executive Summary

Stress-related disorders, including major depressive disorder (MDD), anxiety, and substance use disorders, represent a significant global health burden. A growing body of preclinical evidence has implicated the endogenous dynorphin/kappa-opioid receptor (KOR) system as a critical mediator of the negative affective states and pro-addictive behaviors associated with stress. Activation of KORs by their endogenous ligand, dynorphin, which is released during stressful events, produces dysphoria and aversion.[1][2][3] This has led to the hypothesis that antagonizing the KOR system could be a viable therapeutic strategy for mitigating the detrimental effects of stress. Jdtic, a potent, selective, and long-acting KOR antagonist, has been extensively studied in this context.[4][5] This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key preclinical findings in various animal models of stress, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.

The Dynorphin/KOR System and Stress

The dynorphin/KOR system is a key component of the brain's response to stress. Stressful stimuli trigger the release of corticotropin-releasing factor (CRF), which in turn can stimulate the release of dynorphin in several stress-responsive brain regions, including the amygdala, nucleus accumbens, and hippocampus. Dynorphin then binds to and activates KORs, which are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase and downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). Functionally, this signaling cascade is responsible for the dysphoric and aversive properties of stress and KOR activation. By blocking the initial activation of the KOR, antagonists like this compound are hypothesized to prevent these downstream effects, thereby producing anti-stress effects.

Signaling Pathway

Preclinical Efficacy of this compound in Stress-Related Behaviors

This compound has demonstrated therapeutic potential in a variety of preclinical models assessing behaviors relevant to depression, anxiety, and stress-induced relapse to drug-seeking.

Antidepressant-Like Effects

In rodent models, this compound produces effects comparable to classic antidepressants. The most common assay used is the Forced Swim Test (FST), where antidepressant compounds characteristically reduce the time an animal spends immobile.

| Study (Citation) | Animal Model | Behavioral Test | This compound Dose & Administration | Key Finding |

| Beardsley et al., 2005 | Sprague-Dawley Rats | Forced Swim Test (FST) | 0.3, 1, 3, 10 mg/kg, s.c. (23h prior) | Decreased immobility and increased swimming time, similar to desipramine. |

| Knoll et al., 2007 | C57BL/6J Mice | Forced Swim Test (FST) | 30 mg/kg, i.p. (24h prior) | Significantly reduced immobility time. |

Anxiolytic-Like Effects

This compound has shown the ability to reduce anxiety-like behaviors in models that rely on the natural aversion of rodents to open, exposed spaces, such as the Elevated Plus Maze (EPM).

| Study (Citation) | Animal Model | Behavioral Test | This compound Dose & Administration | Key Finding |

| Knoll et al., 2007 | C57BL/6J Mice | Elevated Plus Maze (EPM) | 3, 10, 30 mg/kg, i.p. (24h prior) | Dose-dependently increased time spent in the open arms. |

| Schank et al., 2012 | Wistar Rats | Elevated Plus Maze (EPM) | 3, 10 mg/kg, i.p. (48h prior) | 10 mg/kg dose reversed acute alcohol withdrawal-induced anxiety ("hangover anxiety"). |

| Knoll et al., 2011 | C57BL/6J Mice | Acoustic Startle | 30 mg/kg, i.p. | Attenuated context conditioning after footshock and blocked CRF-induced increases in startle. |

Attenuation of Stress-Induced Relapse

A critical link exists between stress and relapse in substance use disorders. The KOR system is heavily implicated in this phenomenon. This compound has been shown to block stress-induced, but not drug-primed, reinstatement of drug-seeking behavior.

| Study (Citation) | Animal Model | Behavioral Test | This compound Dose & Administration | Key Finding |

| Beardsley et al., 2005 | Long-Evans Rats | Reinstatement of Cocaine-Seeking | 3, 10, 30 mg/kg, i.g. (24h prior) | 10 & 30 mg/kg doses significantly reduced footshock-induced reinstatement, but not cocaine-primed reinstatement. |

| Schank et al., 2012 | Wistar Rats | Reinstatement of Alcohol-Seeking | 10 mg/kg, i.p. (2h or 24h prior) | Had no effect on stress-induced reinstatement of alcohol seeking, but did reduce cue-induced reinstatement. |

| Carroll et al., 2005 | Sprague-Dawley Rats | Morphine Withdrawal | Given 24h prior to 4-day infusion | Decreased the number of "wet-dog shakes" and "facial rubs" during morphine withdrawal. |

| Epperly et al., 2018 | C57BL/6J Mice | Chronic Social Defeat Stress (CSDS) | 30 mg/kg, i.p. (before regimen) | Did not prevent the development of anhedonia, suggesting complex roles depending on the nature of the stressor. |

Key Experimental Protocols and Workflows

Detailed and consistent experimental design is crucial for the evaluation of compounds like this compound. The following sections describe standard protocols for the behavioral assays cited above.

Forced Swim Test (FST)

The FST is a model of behavioral despair used to screen for antidepressant-like activity.

Methodology:

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth (e.g., 15-30 cm) that prevents the rodent from touching the bottom with its tail or feet.

-

Acclimation: Animals are brought to the testing room at least 30-60 minutes prior to the test to habituate.

-

Procedure: Each animal is placed gently into the water-filled cylinder for a single session, typically lasting 6 minutes. The session is video-recorded for later analysis.

-

Scoring: Behavior is typically scored during the final 4 minutes of the test. An observer, blind to the treatment conditions, scores the duration of three behaviors:

-

Immobility: Floating motionless or making only small movements necessary to keep the head above water.

-

Swimming: Active movements throughout the cylinder.

-

Climbing: Active upward-directed movements with the forepaws along the cylinder wall.

-

-

Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used model for assessing anxiety-like behavior, based on a rodent's natural aversion to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze, elevated from the floor (e.g., 45-50 cm), consisting of two open arms and two perpendicular closed arms (with high walls). The maze is typically situated in a dimly lit room.

-

Acclimation: Animals are allowed to habituate to the testing room for at least 45-60 minutes before the test begins.

-

Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore freely for a 5-minute session. The session is recorded by an overhead camera connected to a video-tracking system.

-

Scoring: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other ethological measures like head dips and stretched-attend postures can also be scored.

-

Cleanup: The maze is thoroughly cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.

Stress-Induced Reinstatement of Drug-Seeking

This model assesses how stress can trigger relapse to drug use after a period of abstinence.

Methodology:

-

Self-Administration Training: Rats are first trained to press a lever to receive intravenous infusions of a drug (e.g., cocaine) in an operant conditioning chamber. This phase continues until stable responding is achieved.

-

Extinction: The drug is withheld, and lever presses no longer result in an infusion. Sessions continue daily until lever pressing decreases to a low, stable level. This models abstinence.

-

Pretreatment: Prior to the reinstatement test, animals are administered this compound or a vehicle control.

-

Reinstatement Test: Animals are returned to the operant chamber and exposed to a stressor (e.g., 15 minutes of intermittent, mild footshock). Lever pressing is recorded, but no drug is delivered.

-

Analysis: A significant increase in lever pressing in the vehicle group following the stressor is considered reinstatement of drug-seeking behavior. A reduction in this stress-induced lever pressing by this compound indicates a therapeutic effect.

Chronic Social Defeat Stress (CSDS)

CSDS is an ethologically valid model that induces a depression-like phenotype, including social avoidance and anhedonia, by exposing an experimental mouse to repeated aggressive encounters.

Methodology:

-

Aggressor Screening: Larger, aggressive mice (e.g., CD-1 strain) are screened for consistent aggressive behavior.

-

Defeat Paradigm: For 10 consecutive days, an experimental mouse (e.g., C57BL/6J) is introduced into the home cage of a novel aggressive CD-1 mouse for a brief period (5-10 minutes) of physical interaction, during which it is attacked and defeated.

-

Sensory Stress: Following the physical defeat, the experimental mouse is housed in the same cage but separated from the aggressor by a perforated divider for the remainder of the 24-hour period, allowing for continuous sensory (visual, olfactory) stress without physical contact.

-

Behavioral Testing: 24 hours after the final defeat session, mice are tested for behavioral changes. The primary test is the Social Interaction Test, where the time spent in an "interaction zone" with or without an aggressor present is measured. Defeated mice that show a significant reduction in interaction time are classified as "susceptible." Other tests like the sucrose preference test (for anhedonia) can also be performed.

-

This compound Administration: To test preventative effects, this compound can be administered before the 10-day defeat regimen begins.

Conclusion and Future Directions

The selective KOR antagonist this compound robustly modulates stress-related behaviors in a range of preclinical models. It demonstrates clear antidepressant and anxiolytic-like properties and is particularly effective at blocking the relapse-precipitating effects of stress in models of cocaine addiction. The mechanism is well-understood to involve the blockade of the stress-activated dynorphin/KOR signaling pathway. While a Phase I clinical trial of this compound was discontinued due to adverse effects, the compelling preclinical data have spurred the continued development of other KOR antagonists with potentially more favorable safety profiles. The dynorphin/KOR system remains a high-interest target for the development of novel therapeutics for depression, anxiety, and other stress-related psychiatric disorders.

References

- 1. The Dysphoric Component of Stress Is Encoded by Activation of the Dynorphin κ-Opioid System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa Antagonist this compound in Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound .com [this compound.com]

Structural Analogs of Jdtic: A Deep Dive into Kappa-Opioid Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jdtic, a potent and selective antagonist of the kappa-opioid receptor (KOR), has garnered significant attention in the field of neuroscience and drug development. Its unique pharmacological profile, characterized by a long duration of action, makes it a valuable tool for studying the role of the KOR in various physiological and pathological processes, including depression, anxiety, and addiction.[1][2] This technical guide provides a comprehensive overview of the structural analogs of this compound, detailing their synthesis, in vitro and in vivo activity, and the underlying structure-activity relationships (SAR). The document is intended to serve as a resource for researchers actively engaged in the design and development of novel KOR-targeted therapeutics.

Core Structure and Pharmacophore

The foundational structure of this compound is the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[3] This core scaffold is crucial for its high affinity and selectivity for the KOR.[1] Structure-activity relationship (SAR) studies have elucidated several key features essential for its antagonist activity. The protonated amines in both the piperidine and isoquinoline moieties form critical salt bridges with the Asp138 residue in the KOR binding pocket.[1] While the piperidine amine is essential for binding, the isoquinoline nitrogen can be replaced with other atoms like carbon, oxygen, or sulfur, albeit with a reduction in affinity.

Structural Modifications and Their Impact on Activity

Extensive research has been conducted to explore the impact of structural modifications on the activity of this compound analogs. These studies have provided valuable insights into the molecular determinants of KOR antagonism.

Modifications of the Methyl Substituents

Studies have investigated the necessity of the 3- and 4-methyl groups on the piperidine ring for antagonist activity. Analogs with either the 3-methyl group removed or both the 3- and 4-methyl groups removed have been synthesized and evaluated. The results demonstrate that these methyl groups are not essential for potent and selective KOR antagonism.

For instance, an analog with only the 3-methyl group removed exhibited a Ke of 0.033 nM at the KOR, with 342-fold and 27,360-fold selectivity over the mu (μ) and delta (δ) opioid receptors, respectively. Another analog with both methyl groups removed showed a Ke of 0.023 nM at the KOR, with 154-fold and 5600-fold selectivity over the μ and δ receptors.

Replacement of the Amino Group

The amino (-NH-) group in the this compound structure has also been a target for modification. Replacement of this group with a methylene (-CH2-), aromatic (=CH-), oxygen (O), sulfur (S), or sulfoxide (SO) group has been explored. All the resulting compounds displayed subnanomolar to low nanomolar Ke values at the KOR. The analog with the methylene replacement was found to be the most potent in this series, with a Ke of 0.18 nM and 37- and 248-fold selectivity for the KOR over the μ and δ receptors, respectively. However, this modification led to a shorter duration of action compared to this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of key this compound analogs at the kappa-opioid receptor. The data is primarily derived from [35S]GTPγS binding assays, which measure the functional consequence of receptor activation.

Table 1: Activity of this compound Analogs with Modified Methyl Substituents

| Compound | Modification | Ke (nM) at KOR | Selectivity (KOR vs. μOR) | Selectivity (KOR vs. δOR) |

| This compound | - | ~0.02 | >1000 | >1000 |

| 4c | 3-methyl group removed | 0.033 | 342 | 27,360 |

| 4f | 3- and 4-methyl groups removed | 0.023 | 154 | 5600 |

Table 2: Activity of this compound Analogs with Amino Group Replacement

| Compound | Replacement Group | Ke (nM) at KOR | Selectivity (KOR vs. μOR) | Selectivity (KOR vs. δOR) |

| 7a | -CH2- | 0.18 | 37 | 248 |

| 6 | =CH- (aromatic) | Subnanomolar to low nanomolar | Not specified | Not specified |

| 8a,b | O | Subnanomolar to low nanomolar | Not specified | Not specified |

| 9a,b | S | Subnanomolar to low nanomolar | Not specified | Not specified |

| 10a,b | SO | Subnanomolar to low nanomolar | Not specified | Not specified |

Signaling Pathways of the Kappa-Opioid Receptor

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/Go family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate downstream effector systems, leading to the characteristic physiological effects of KOR activation. This compound and its analogs act as antagonists, preventing this activation cascade.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Jdtic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jdtic, a potent and highly selective kappa-opioid receptor (KOR) antagonist, is a valuable tool for in vivo research in neuroscience and pharmacology. Its long duration of action makes it particularly useful for studying the sustained effects of KOR blockade on various physiological and pathological processes, including depression, anxiety, addiction, and pain.[1][2][3] Proper dissolution and administration are critical for obtaining reliable and reproducible results in animal studies. This document provides detailed protocols for the preparation of this compound solutions for in vivo administration, primarily focusing on the dihydrochloride salt form (this compound 2HCl), which offers enhanced water solubility and stability.[4] Protocols for subcutaneous and oral administration routes are presented, along with key physicochemical data and handling instructions.

Physicochemical Properties and Solubility